
2-Chloro-2,4,4-trimethylpentane
Overview
Description
Chemical Identity and Structure 2-Chloro-2,4,4-trimethylpentane (CAS RN: 6111-88-2), also known as TMPCl, is a tertiary alkyl chloride with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol . Its IUPAC name reflects the chlorine atom at the 2-position and methyl groups at the 2, 4, and 4 positions of the pentane backbone. The compound is characterized by high steric hindrance due to its branched structure, which significantly influences its reactivity in chemical reactions.
Applications in Polymer Chemistry TMPCl is a critical initiator in living cationic polymerization, particularly for monomers like isobutylene (IB), α-methylstyrene, and p-methylstyrene. It enables precise control over polymer molecular weight and polydispersity when paired with co-initiators such as TiCl₄ or SnCl₄ under cryogenic conditions (−78°C to −40°C) . For example, in the synthesis of polyisobutylene (PIB), TMPCl ensures uniform polymer chains and high blocking efficiency (>95%) in diblock copolymers . Its utility extends to functionalized polymer synthesis, including tosyl- and nosyl-ended PIBs, highlighting its versatility in advanced material design .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2,4,4-trimethylpentane can be synthesized through the chlorination of 2,4,4-trimethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of controlled amounts of 2,4,4-trimethylpentane and chlorine gas into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes. For example, in the presence of a strong base like potassium tert-butoxide (KOtBu), this compound can lose a hydrogen chloride (HCl) molecule to form 2,4,4-trimethylpent-2-ene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium alkoxides (NaOR), or ammonia (NH3) are commonly used under reflux conditions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under elevated temperatures.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major product is 2,4,4-trimethylpent-2-ene.
Scientific Research Applications
2-Chloro-2,4,4-trimethylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: While not directly used in biological studies, its derivatives can be used in the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-2,4,4-trimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, rendering the carbon atom electrophilic. This electrophilic carbon can then undergo nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used .
Comparison with Similar Compounds
The following compounds are structurally or functionally related to TMPCl, with distinctions in reactivity, molecular structure, and applications:
3-Chloro-2,2,4,4-tetramethylpentane
- Molecular Formula : C₉H₁₉Cl
- Molecular Weight : 162.70 g/mol
- CAS RN : 29728-48-1
- Key Differences :
- The chlorine atom is at the 3-position instead of the 2-position.
- An additional methyl group at the 2-position increases steric bulk compared to TMPCl.
Cumyl Chloride (α,α-Dimethylbenzyl Chloride)
- Molecular Formula : C₉H₁₁Cl
- Molecular Weight : 154.63 g/mol
- CAS RN : 515-13-9
- Key Differences :
- Aromatic benzyl group replaces the aliphatic backbone of TMPCl.
- Lower steric hindrance due to a planar aromatic ring.
- Applications : Used in styrene and p-methylstyrene polymerization. However, it offers less control over reaction kinetics compared to TMPCl, leading to broader polydispersity in polymers .
2-Chloro-2,4-diphenyl-4-methylpentane
- Molecular Formula : C₁₈H₂₁Cl
- Molecular Weight : 272.81 g/mol
- Key Differences :
- Two phenyl groups at the 4-position introduce significant steric and electronic effects.
- Applications : Specialized initiator for isobutylene polymerization, particularly in block copolymer synthesis. Its bulky structure slows initiation rates, making it suitable for stepwise polymerization .
Dicumyl Chloride (1,4-Bis(2-chloro-2-propyl)benzene)
- Molecular Formula : C₁₈H₂₀Cl₂
- Molecular Weight : 307.26 g/mol
- CAS RN : 13507-42-1
- Key Differences :
- Bifunctional initiator with two chlorinated sites.
- Applications : Generates telechelic polymers (e.g., HO-PIB-OH) but requires harsher reaction conditions than TMPCl .
Comparative Data Table
Research Findings and Performance Metrics
- TMPCl vs. Cumyl Chloride :
TMPCl produces poly(p-chlorostyrene) with near-100% blocking efficiency when paired with TiCl₄, whereas cumyl chloride requires additional Lewis acid moderation to achieve comparable results . - TMPCl vs. Dicumyl Chloride :
TMPCl-based PIBs exhibit lower polydispersity indices (PDI < 1.2) compared to dicumyl chloride-initiated polymers (PDI ~1.5) . - TMPCl vs. 2-Chloro-2,4-diphenyl-4-methylpentane: The latter’s phenyl groups reduce initiation rates by 40%, favoring sequential monomer addition in block copolymers .
Biological Activity
2-Chloro-2,4,4-trimethylpentane (TMPCl), a chlorinated hydrocarbon with the molecular formula CHCl and CAS number 6111-88-2, has garnered attention in various fields, particularly in polymer chemistry. Its biological activity and potential applications are of significant interest to researchers due to its unique chemical properties.
TMPCl is characterized by:
- Molecular Weight : 148.67 g/mol
- Boiling Point : Approximately 151 °C
- Density : 0.87 g/cm³
These properties make it suitable for various industrial applications, especially as a polymerization initiator.
Biological Activity Overview
The biological activity of TMPCl primarily revolves around its role as an initiator in cationic polymerization processes. Research indicates that it can effectively initiate polymerization reactions under specific conditions, leading to the formation of high molecular weight polymers.
Polymerization Studies
-
Cationic Polymerization :
- TMPCl has been shown to initiate the cationic polymerization of β-pinene when used with catalysts such as TiCl. In studies, 100% monomer conversion was achieved at -78 °C within 40 minutes, resulting in poly(β-pinene) with a high molecular weight (M = 5500 g/mol) .
- The polymerization efficiency was also observed at room temperature, although the rate was slower compared to cryogenic conditions .
- Comparison with Other Initiators :
Study 1: Polymerization Efficiency
A study published in Macromolecules highlighted the efficiency of TMPCl in cationic polymerization processes. When combined with different Lewis acids, TMPCl facilitated the formation of polymers with varying properties depending on the reaction conditions .
Study 2: Environmental Impact
Research has also focused on the environmental implications of using TMPCl in polymer synthesis. The ability to conduct reactions at room temperature without extensive cooling or heating contributes to an eco-friendly approach to polymer manufacturing .
Data Tables
Property | Value |
---|---|
Molecular Formula | CHCl |
Molecular Weight | 148.67 g/mol |
Boiling Point | 151 °C |
Density | 0.87 g/cm³ |
Polymerization Conditions | Result |
---|---|
Temperature | -78 °C |
Monomer Conversion | 100% |
Molecular Weight (M) | 5500 g/mol |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-chloro-2,4,4-trimethylpentane (TMPCl), and how is its purity validated?
TMPCl is typically synthesized via chlorination of 2,4,4-trimethylpentane using reagents like thionyl chloride (SOCl₂) or hydrogen chloride (HCl) under controlled conditions. Purity is assessed using gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or by-products, nuclear magnetic resonance (NMR) to confirm structural integrity, and elemental analysis to verify stoichiometry. Spectral databases (e.g., NIST Chemistry WebBook) are referenced for validation .
Q. How is TMPCl employed as an initiator in cationic polymerization reactions?
TMPCl acts as a co-initiator in living cationic polymerization. It is combined with 1,1-diphenylethylene (DPE) and titanium tetrachloride (TiCl₄) in a solvent system (e.g., methylcyclohexane/methyl chloride at −80°C). The in situ formation of a stabilized carbocation enables controlled chain propagation. Reaction parameters, including solvent polarity and temperature, are critical to prevent chain transfer or termination .
Q. What analytical techniques are used to characterize polymers synthesized with TMPCl?
Key methods include:
- Gel Permeation Chromatography (GPC): Determines molecular weight (Mn) and polydispersity index (PDI).
- NMR Spectroscopy: Identifies monomer incorporation ratios (e.g., in isobutylene/4-VBCB copolymers).
- Differential Scanning Calorimetry (DSC): Analyzes thermal transitions like glass transition temperature (Tg).
- FT-IR: Confirms functional group transformations post-polymerization (e.g., hydrolysis of protective groups) .
Advanced Research Questions
Q. How do reaction conditions influence the living nature of TMPCl-initiated cationic polymerization?
The "living" behavior is maintained by:
- Low Temperatures (−80°C): Minimize side reactions like β-proton elimination.
- Lewis Acid Modifiers: Titanium(IV) isopropoxide (Ti(OiPr)₄) reduces TiCl₄ acidity, stabilizing the propagating carbocation and extending chain lifetime.
- Solvent Polarity: Polar solvents (e.g., methyl chloride) enhance ion-pair dissociation, improving control over molecular weight distribution .
Q. What strategies optimize molecular weight and polydispersity in TMPCl-initiated polymerizations?
- Initiator-to-Monomer Ratio: Higher TMPCl concentrations yield lower Mn polymers.
- Quenching Timing: Halting the reaction at partial conversion (e.g., 50–70%) ensures narrow PDI (<1.3).
- Comonomer Feed Ratios: Adjusting 4-vinylbenzenecyclobutylene (4-VBCB) content in isobutylene copolymers modulates thermal and mechanical properties .
Q. How can researchers resolve contradictions in polymerization efficiency reported across studies?
Discrepancies may arise from impurities in monomers, trace moisture, or inconsistent Lewis acid ratios. Mitigation strategies include:
- Strict Moisture Control: Use high-vacuum techniques or molecular sieves.
- Standardized Initiator Activation: Pre-forming the DPE-TMPCl-TiCl₄ complex before monomer addition.
- Replicate Experiments: Varying TiCl₄/Ti(OiPr)₄ ratios to identify optimal acidity .
Q. What role does TMPCl play in synthesizing functionalized block copolymers?
TMPCl enables sequential polymerization of monomers like styrene and isoprene. For example:
Properties
IUPAC Name |
2-chloro-2,4,4-trimethylpentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMQIMYDFATMEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976629 | |
Record name | 2-Chloro-2,4,4-trimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-88-2 | |
Record name | 2-Chloro-2,4,4-trimethyl-pentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2,4,4-trimethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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